molecular formula C10H10O3 B2960626 2-Phenyl-1,3-dioxan-5-one CAS No. 52941-82-9

2-Phenyl-1,3-dioxan-5-one

Cat. No.: B2960626
CAS No.: 52941-82-9
M. Wt: 178.187
InChI Key: AFDCQVDEHZTFHC-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxan-5-one is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 and is solid at room temperature . The compound is also known by its IUPAC name, this compound .


Synthesis Analysis

The synthesis of this compound can be achieved through the oxidation of a cis-trans mixture of 2-phenyl-1,3-dioxan-5-ol with ruthenium tetraoxide . Another method involves the condensation of glycerol with benzaldehyde, catalyzed by p-toluenesulfonic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O3/c11-9-6-12-10 (13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates the presence of a phenyl group attached to the 1,3-dioxan-5-one ring.


Chemical Reactions Analysis

This compound has been observed to undergo dimerization in carbon tetrachloride solution at room temperature . It can also participate in Claisen-Schmidt reactions .


Physical and Chemical Properties Analysis

This compound has a boiling point of 318.7±42.0 C at 760 mmHg and a melting point of 69-71 C . It is recommended to be stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure Analysis

    • 2-Phenyl-1,3-dioxan-5-one has been used in chemical synthesis, leading to the formation of complex molecular structures. For instance, its dimerization in carbon tetrachloride solution results in the formation of racemic 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane, as revealed by X-ray crystallographic analysis (Collins et al., 1974).
  • Polymer Synthesis

    • The compound has been utilized in the synthesis of polymers. For instance, 2-ethyl-2-hydroxymethyltrimethylene carbonate, a derivative, was used to produce polymers through anionic ring-opening polymerization reactions, demonstrating its versatility in polymer chemistry (Kühling et al., 1991).
  • Conformational Studies in Organic Chemistry

    • Studies have shown that this compound derivatives provide insights into conformational preferences in organic molecules. For example, research on 5-phenyl-1,3-dioxanes demonstrated how substituents affect the conformational energy of the aryl group, providing crucial information for understanding molecular behavior (Bailey et al., 2016).
  • Liquid Crystal Research

    • It has contributed to the development of new liquid crystal compounds, showcasing its role in advancing material science. Research in this area has led to the synthesis of compounds with unique mesomorphic behaviors, hinting at its potential in creating advanced materials (Haramoto et al., 1986).
  • Electrochemical and Electrical Properties in Novel Compounds

    • The synthesis of cofacial bismetallophthalocyanines using 2-phenyl-1,3-dioxane-5-one derivatives has been explored. These novel compounds exhibit varied electrochemical properties, which are significant in the field of electronics and material science (Özer et al., 2007).
  • Molecular Modeling and Conformational Analysis

    • Detailed molecular structure and conformational analysis of this compound derivatives have been conducted using methods like NMR spectroscopy and X-ray analysis. This research is pivotal in understanding the molecular dynamics and interactions of complex organic molecules (Khazhiev et al., 2018).
  • Pharmaceutical Research and Development

    • While avoiding specifics on drug usage and side effects, it's noteworthy that this compound and its derivatives have been studied for their potential in pharmaceuticals. For example, research has been done on compounds like 1-phenyl-3-benzoylamino-4-benzoylpyrazol-2-in-5-one, which are synthesized from this compound derivatives, indicating its importance in medicinal chemistry (Kataeva et al., 2002).
  • Investigations in Catalytic Processes

    • This compound has been a subject of study in catalytic processes, such as its decomposition on copper-based catalysts. This research is vital in understanding catalytic mechanisms and developing new catalytic systems (Červený et al., 2007).

Mechanism of Action

Target of Action

2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .

Biochemical Pathways

This compound is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .

Pharmacokinetics

Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .

Result of Action

The primary result of the action of this compound is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .

Safety and Hazards

The compound is classified under the GHS07 category, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 2-Phenyl-1,3-dioxan-5-one are not mentioned in the search results, its potential uses in the synthesis of other compounds and participation in various chemical reactions suggest that it could have applications in the development of new synthetic methods and materials .

Properties

IUPAC Name

2-phenyl-1,3-dioxan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCQVDEHZTFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)COC(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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